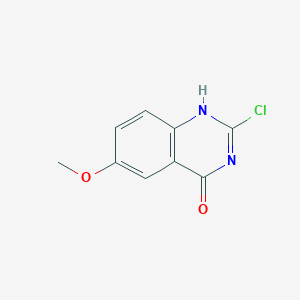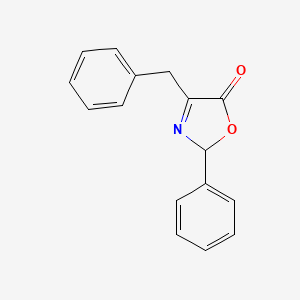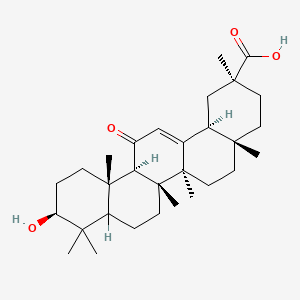
Emricasan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It acts as a pan-caspase inhibitor and has antiapoptotic and anti-inflammatory effects . Emricasan has been developed for the treatment of liver diseases and has been granted fast track designation by the United States Food and Drug Administration for the treatment of non-alcoholic steatohepatitis cirrhosis .
Méthodes De Préparation
The synthetic route for Emricasan involves multiple steps, starting with the preparation of the key intermediate, (2S)-2-{[2-(2-tert-butylanilino)-2-oxoacetyl]amino}propanoic acid. This intermediate is then coupled with (3S)-3-amino-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid under specific reaction conditions to yield this compound . The industrial production methods for this compound involve optimizing these reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Emricasan undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Emricasan has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study caspase inhibition and its effects on cellular processes . In biology, this compound is used to investigate the role of caspases in apoptosis and inflammation . In medicine, this compound is being studied for its potential therapeutic effects in liver diseases, including non-alcoholic steatohepatitis cirrhosis .
Mécanisme D'action
Emricasan exerts its effects by inhibiting caspases, which are a family of protease enzymes involved in apoptosis and inflammation . By inhibiting caspases, this compound prevents the cleavage of key cellular proteins, thereby reducing apoptosis and inflammation . The molecular targets of this compound include caspase-1, caspase-3, and caspase-7 . The pathways involved in its mechanism of action include the intrinsic and extrinsic apoptosis pathways .
Comparaison Avec Des Composés Similaires
Emricasan is unique among caspase inhibitors due to its broad-spectrum activity and liver-targeted effects . Similar compounds include VX-765, a reversible inhibitor of caspase-1, and Pralnacasan, another caspase inhibitor . Compared to these compounds, this compound has a more favorable pharmacokinetic profile, characterized by prolonged retention in the liver and low systemic exposure . This makes this compound particularly suitable for the treatment of liver diseases .
Propriétés
| IDN-6556 significantly improves markers of liver damage in patients infected with the Hepatitis C virus (HCV), an infection that affects up to 170m patients worldwide. IDN-6556 represents a new class of drugs that protect the liver from inflammation and cellular damage induced by viral infections and other causes. Various studies have also shown that it significantly lowers aminotransferase activity in HCV patients and appeared to be well tolerated. | |
Numéro CAS |
624747-15-5 |
Formule moléculaire |
C27H28F4N2O8 |
Poids moléculaire |
584.5 g/mol |
Nom IUPAC |
4-[[4-(2-tert-butylanilino)-2-methyl-3,4-dioxobutanoyl]oxyamino]-5-oxo-6-(2,3,5,6-tetrafluorophenoxy)hexanoic acid |
InChI |
InChI=1S/C27H28F4N2O8/c1-13(23(37)25(38)32-17-8-6-5-7-14(17)27(2,3)4)26(39)41-33-18(9-10-20(35)36)19(34)12-40-24-21(30)15(28)11-16(29)22(24)31/h5-8,11,13,18,33H,9-10,12H2,1-4H3,(H,32,38)(H,35,36) |
Clé InChI |
CFIUNEDKHWVQQS-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)NC(=O)C(=O)NC2=CC=CC=C2C(C)(C)C |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)NC(=O)C(=O)NC2=CC=CC=C2C(C)(C)C |
SMILES canonique |
CC(C(=O)C(=O)NC1=CC=CC=C1C(C)(C)C)C(=O)ONC(CCC(=O)O)C(=O)COC2=C(C(=CC(=C2F)F)F)F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3S,5R,8R,9R,10R,12R,13R,14S,17S)-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B7944985.png)
](/img/structure/B7944994.png)
![(2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B7945012.png)
![4-Methylbenzenesulfonate;[(2S)-4-methylsulfanyl-1-oxo-1-prop-2-enoxybutan-2-yl]azanium](/img/structure/B7945015.png)






![N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B7945060.png)

